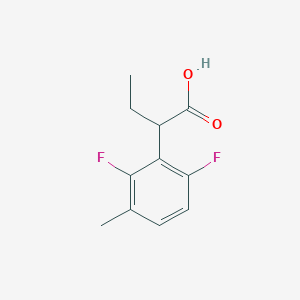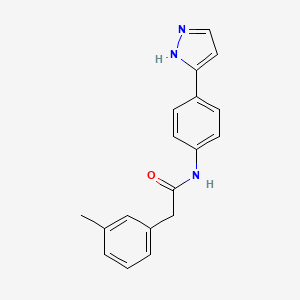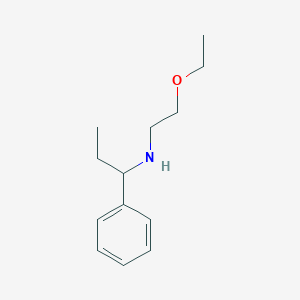
(2-Ethoxyethyl)(1-phenylpropyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Ethoxyethyl)(1-phenylpropyl)amine is an organic compound with the molecular formula C13H21NO It is a member of the amine family, characterized by the presence of an ethoxyethyl group and a phenylpropyl group attached to the nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethoxyethyl)(1-phenylpropyl)amine typically involves the reaction of 2-ethoxyethylamine with 1-phenylpropyl halide under basic conditions. The reaction proceeds via nucleophilic substitution, where the amine group attacks the electrophilic carbon of the halide, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are often employed to improve reaction efficiency and selectivity.
化学反応の分析
Types of Reactions
(2-Ethoxyethyl)(1-phenylpropyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The amine group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction.
Substitution: Halogenating agents such as thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines with different degrees of saturation.
科学的研究の応用
(2-Ethoxyethyl)(1-phenylpropyl)amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions, particularly those involving amine groups.
Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing.
Industry: It is utilized in the production of various chemicals and materials, including pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of (2-Ethoxyethyl)(1-phenylpropyl)amine involves its interaction with molecular targets, such as enzymes and receptors. The ethoxyethyl and phenylpropyl groups contribute to its binding affinity and specificity. The compound can modulate biological pathways by acting as an agonist or antagonist, depending on the target.
類似化合物との比較
Similar Compounds
2-Ethoxyethylamine: A simpler amine with only an ethoxyethyl group.
1-Phenylpropylamine: Contains only the phenylpropyl group.
N-(2-Ethoxyethyl)-3-morpholinopropan-1-amine: A more complex amine with additional functional groups.
Uniqueness
(2-Ethoxyethyl)(1-phenylpropyl)amine is unique due to the combination of its ethoxyethyl and phenylpropyl groups, which confer specific chemical and biological properties. This dual functionality makes it a versatile compound for various applications.
特性
分子式 |
C13H21NO |
|---|---|
分子量 |
207.31 g/mol |
IUPAC名 |
N-(2-ethoxyethyl)-1-phenylpropan-1-amine |
InChI |
InChI=1S/C13H21NO/c1-3-13(14-10-11-15-4-2)12-8-6-5-7-9-12/h5-9,13-14H,3-4,10-11H2,1-2H3 |
InChIキー |
QYPZHHVHVDOMBC-UHFFFAOYSA-N |
正規SMILES |
CCC(C1=CC=CC=C1)NCCOCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,6-Diazaspiro[3.4]octan-8-one](/img/structure/B13325201.png)
![1-[2-(4-Methyl-1H-pyrazol-1-YL)phenyl]ethan-1-one](/img/structure/B13325207.png)
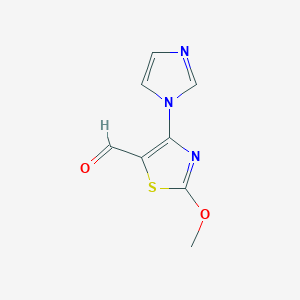
![3-{[1-(Iodomethyl)-3-methylcyclohexyl]oxy}oxetane](/img/structure/B13325209.png)
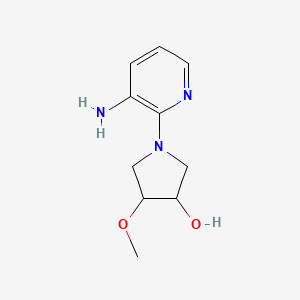
![6-(4-Bromobenzyl)-5-methyl-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B13325222.png)
![7-chloro-N,N-diethyl-3-(phenylsulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B13325228.png)
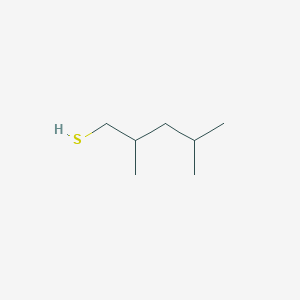
![Rel-(3aR,6aS)-2-benzyl-3a,6a-difluorooctahydropyrrolo[3,4-c]pyrrole](/img/structure/B13325230.png)
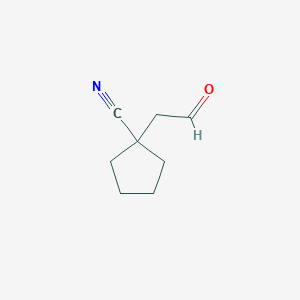
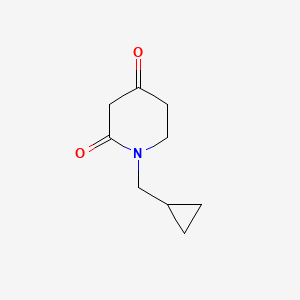
![7-Methyl-3-oxa-1,7-diazaspiro[4.4]non-1-en-2-amine](/img/structure/B13325259.png)
